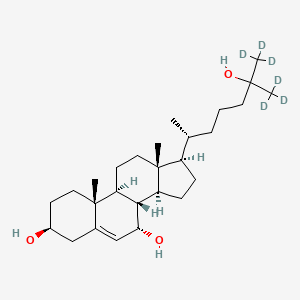
7|A,25-dihydroxycholesterol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7α,25-Dihydroxycholesterol-d6 is a deuterated form of 7α,25-dihydroxycholesterol. This compound is a stable isotope-labeled molecule, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of the compound in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
7α,25-Dihydroxycholesterol-d6 is synthesized by the hydroxylation of cholesterol. The process involves the action of enzymes such as cholesterol 25-hydroxylase (CH25H) and cytochrome P450, family 7, subfamily b, polypeptide 1 (CYP7B1). The deuterated form is achieved by incorporating deuterium into the molecule during the synthesis .
Industrial Production Methods
The industrial production of 7α,25-dihydroxycholesterol-d6 involves large-scale synthesis using similar enzymatic processes. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
7α,25-Dihydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 7α,25-dihydroxycholesterol-d6 can lead to the formation of various oxysterols, which are important for studying cholesterol metabolism and related biological processes .
科学的研究の応用
7α,25-Dihydroxycholesterol-d6 has a wide range of scientific research applications:
作用機序
7α,25-Dihydroxycholesterol-d6 exerts its effects by serving as an endogenous ligand for G-protein-coupled receptor 183 (GPR183) or Epstein-Barr virus-induced gene 2 (EBI2). This interaction plays a crucial role in the migration of immune cells, particularly type 3 innate lymphoid cells, in the small intestine and colon. The compound’s chemoattractant properties mediate immune cell migration functionality .
類似化合物との比較
Similar Compounds
7α,27-Dihydroxycholesterol-d6: Another deuterated form of dihydroxycholesterol, used for similar research purposes.
25-Hydroxycholesterol-d6: A deuterated form of 25-hydroxycholesterol, used in studying cholesterol metabolism and immune responses.
7β,27-Dihydroxycholesterol-d6: Similar to 7α,25-dihydroxycholesterol-d6 but with different hydroxylation positions, used in various biochemical studies.
Uniqueness
7α,25-Dihydroxycholesterol-d6 is unique due to its specific hydroxylation pattern and its role as a selective agonist for GPR183. This specificity makes it particularly valuable for studying immune cell migration and the effects of cholesterol derivatives on immune responses .
特性
分子式 |
C27H46O3 |
|---|---|
分子量 |
424.7 g/mol |
IUPAC名 |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3,3D3 |
InChIキー |
BQMSKLCEWBSPPY-WWCTWMKLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)(C([2H])([2H])[2H])O |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)
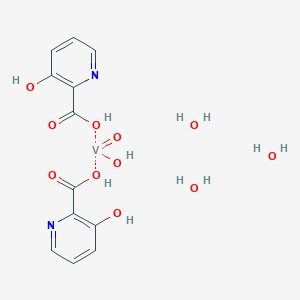
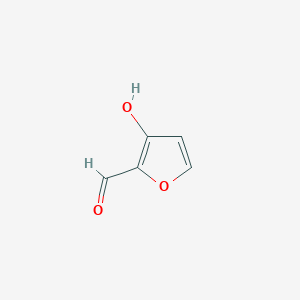
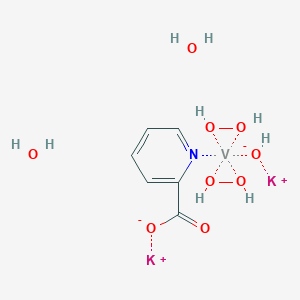
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
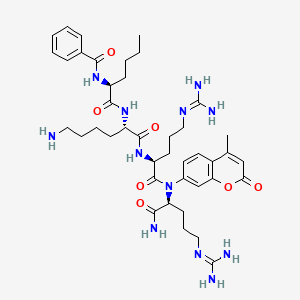
![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)

![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
